

Application Notes and Protocols: 2,3,6-Trimethoxyisonicotinaldehyde as an Electrophilic Reagent

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Compound of Interest		
Compound Name:	2,3,6- Trimethoxyisonicotinaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3,6-

Trimethoxyisonicotinaldehyde, a versatile electrophilic reagent, for its application in organic synthesis and potential in medicinal chemistry.

Chemical and Physical Properties

2,3,6-Trimethoxyisonicotinaldehyde is a substituted pyridine derivative characterized by the presence of an electrophilic aldehyde group and three electron-donating methoxy groups.[1][2][3] This unique substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules.[2]



Property	Value	Reference
Molecular Formula	C9H11NO4	[1][3]
Molecular Weight	197.19 g/mol	[1][3]
IUPAC Name	2,3,6-trimethoxypyridine-4- carbaldehyde	[1]
CAS Number	1364917-16-7	[1]
Appearance	Typically a crystalline solid	[1]
Solubility	Soluble in organic solvents like methanol and ethanol	[1]

Spectroscopic Data

The structural features of **2,3,6-Trimethoxyisonicotinaldehyde** give rise to characteristic spectroscopic signatures.

Spectroscopic Technique	Predicted/Observed Peaks	Reference
¹ H NMR	Aldehyde proton (CHO): ~9.8– 10.2 ppm; Methoxy group protons (-OCH ₃): ~3.8–4.0 ppm	[2]
¹³ C NMR	Carbonyl carbon: ~190–195 ppm	[2]
Infrared (IR)	Carbonyl (C=O) stretch: 1690- 1710 cm ⁻¹ ; Aromatic C=C stretch: 1450-1600 cm ⁻¹	[3]
UV-Visible	$\pi \rightarrow \pi^*$ transitions: 250-350 nm	[3]
Mass Spectrometry	Molecular ion peak (M+): m/z 197	[3]



Electrophilic Reactivity and Applications

The aldehyde functional group at the 4-position of the pyridine ring renders **2,3,6- Trimethoxyisonicotinaldehyde** an effective electrophile. The electron-deficient carbon atom of the aldehyde is susceptible to nucleophilic attack, which is a key aspect of its utility in forming new carbon-carbon bonds.[2]

This reagent serves as a crucial intermediate in multi-step syntheses to construct complex molecular architectures, particularly those containing quinolone frameworks.[2] Its potential applications extend to medicinal chemistry, with investigations into its antimicrobial and anticancer properties.[1][3]

A significant application is in the synthesis of a key fragment for the anti-tuberculosis drug candidate, TBAJ-876.[4] The compound is also a precursor for creating libraries of novel, highly substituted pyridine-based compounds for drug discovery.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one

This protocol details the multigram-scale synthesis of a key intermediate for the TBAJ-876 fragment, as demonstrated in a high-yielding, chromatography-free process.[4]

Materials:

- 6-bromo-3,4-dihydroquinolin-2(1H)-one
- 2,3,6-trimethoxyisonicotinaldehyde
- Dry Methanol (MeOH)
- Sodium methoxide in MeOH (25% Wt)
- Toluene
- Phosphorous oxychloride (POCl₃)



Equipment:

- 500 mL 4-neck round bottom flask
- Overhead stirrer
- Condenser with nitrogen bubbler
- Internal temperature probe
- Septum

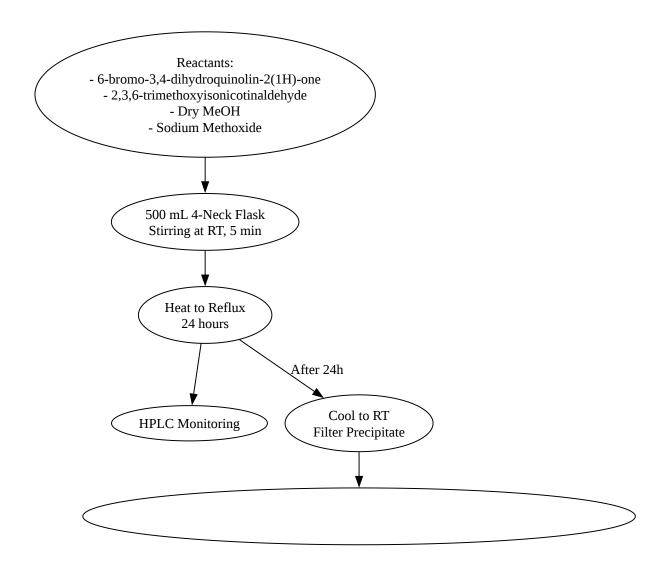
Procedure:

- To a 500 mL 4-neck round bottom flask equipped with an overhead stirrer, condenser, temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.), 2,3,6-trimethoxyisonicotinaldehyde (10.0 g, 50.7 mmol, 1.0 eq.), and dry MeOH (200 mL).[4]
- Stir the mixture at 300 rpm at room temperature for 5 minutes.[4]
- Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt, 3.0 Eq, 152 mmol) in one portion.[4]
- Heat the turbid reaction mixture to reflux, at which point it should turn clear.
- Continue refluxing for 24 hours, during which a copious amount of product will precipitate.
- Monitor the reaction by HPLC to confirm the complete consumption of the aldehyde.[4]
- Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[4]
- Isolate the precipitated product by filtration. The reported yield for this step is 85% (adjusted).
 [4]

This intermediate can be carried forward to the next step in the synthesis of the TBAJ-876 fragment without further purification.[4]

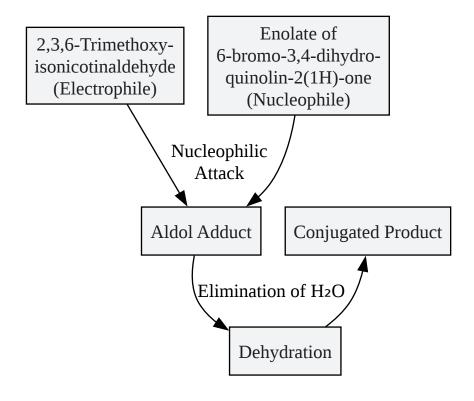


Visualized Workflows and Mechanisms



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References

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